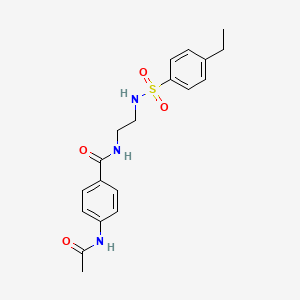

4-acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Applications

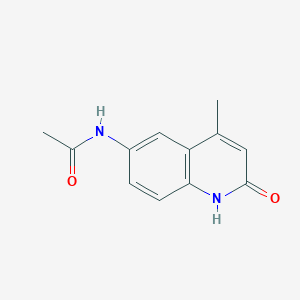

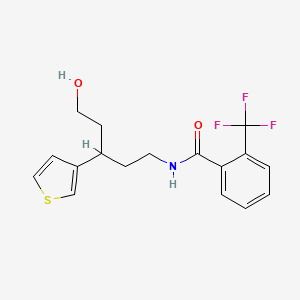

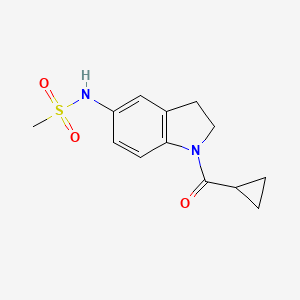

One area of research focuses on the synthesis and evaluation of sulfonamide derivatives for their potential antimicrobial and anticancer properties. For instance, studies have synthesized novel sulfonamide derivatives, assessing their cytotoxic activity against cancer cell lines, including breast and colon cancer. These compounds, derived from sulfonamides, exhibit promising anticancer activity, underscoring the therapeutic potential of sulfonamide-based molecules in oncology (Ghorab et al., 2015).

Enzyme Inhibition for Therapeutic Targets

Another significant application involves the inhibition of enzymes relevant to disease pathways. Sulfonamide derivatives have been studied as inhibitors of carbonic anhydrase isoenzymes, crucial for various physiological functions. These inhibitors have shown potent activity against several isoenzymes, suggesting their utility in designing drugs for conditions like glaucoma and other disorders related to aberrant enzyme activity (Supuran et al., 2013).

Material Science and Molecular Imprinting

In the realm of materials science, sulfonamide compounds have contributed to the development of photoresponsive molecularly imprinted hydrogels. These materials can selectively recognize and bind specific molecules, offering applications in controlled drug delivery and the development of smart materials that respond to external stimuli (Gong et al., 2008).

Synthesis of Biologically Active Molecules

The compound's role extends to the synthesis of biologically active molecules, such as those targeting tyrosine threonine kinase (TTK) inhibitors, which are crucial for cancer therapy. The optimization of molecular structures to enhance drug-like properties and efficacy against cancer cell lines demonstrates the compound's utility in medicinal chemistry and drug design (Liu et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 4-acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Pharmacokinetics

It’s known that the compound is soluble in dmso , which suggests it may have good bioavailability.

Result of Action

It’s known that the compound has demonstrated antitumor activity against several tumor models, including the chemo-resistant mouse pancreatic ductal carcinoma as well as the human prostate tumor model lncap .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the compound is stable for 1 year from the date of purchase when supplied and solutions in DMSO may be stored at -20°C for up to 1 month .

Properties

IUPAC Name |

4-acetamido-N-[2-[(4-ethylphenyl)sulfonylamino]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-3-15-4-10-18(11-5-15)27(25,26)21-13-12-20-19(24)16-6-8-17(9-7-16)22-14(2)23/h4-11,21H,3,12-13H2,1-2H3,(H,20,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZHSFAFPFGPRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2366254.png)

![N-(3,4-dimethylphenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2366255.png)

![4-allyl-N-isopropyl-1,5-dioxo-2-(2-oxo-2-(phenethylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2366256.png)

![(1S,2S,4R,6R)-6-Aminobicyclo[2.2.2]octan-2-ol](/img/structure/B2366259.png)

![N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2366260.png)

![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B2366262.png)

![4-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-butylphenyl)pyrrolidin-2-one](/img/structure/B2366264.png)

![2-(2-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2366272.png)

![4-ethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2366274.png)